molecular formula C6H9NO2 B13638300 1,2,3,6-Tetrahydropyridine-6-carboxylic acid

1,2,3,6-Tetrahydropyridine-6-carboxylic acid

Cat. No.: B13638300
M. Wt: 127.14 g/mol
InChI Key: BDVMBNMDMYJOPI-UHFFFAOYSA-N
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Description

Introduction to 1,2,3,6-Tetrahydropyridine-6-Carboxylic Acid in Academic Research

Historical Context and Emergence in Chemical Research

The discovery of this compound is rooted in mid-20th-century investigations into microbial secondary metabolites. Early studies on Streptomyces clavuligerus, a bacterium known for producing β-lactam antibiotics, identified P6C as a key intermediate in the cephamycin C biosynthetic pathway. Enzymatic assays in the 1990s revealed that Δ¹-piperideine-6-carboxylate dehydrogenase catalyzes the oxidation of P6C to α-aminoadipic acid, a precursor for antibiotic synthesis. This discovery positioned P6C as a critical node in microbial metabolism, with kinetic studies demonstrating the enzyme’s specificity for NAD⁺ (Kₘ = 115 μM) and P6C (Kₘ = 14 μM).

The compound’s structural elucidation was advanced through nuclear magnetic resonance (NMR) and mass spectrometry, confirming its (R)-stereochemistry at the C2 position. PubChem records (CID: 12299948) further standardized its molecular identity, listing a molecular weight of 127.14 g/mol and the SMILES string C1C=CCN[C@H]1C(=O)O. By the early 2000s, P6C’s role expanded beyond microbiology into plant biochemistry, where it was linked to pipecolic acid biosynthesis in Arabidopsis thaliana.

Significance in Heterocyclic Chemistry

As a tetrahydropyridine derivative, P6C occupies a unique niche in heterocyclic chemistry. Its structure combines a partially unsaturated six-membered ring with a carboxylic acid substituent, enabling dual reactivity as both a nucleophile (via the enamine system) and an electrophile (via the carboxylate group). This duality facilitates its participation in cyclization, transamination, and redox reactions, making it a versatile scaffold for synthesizing alkaloids and pharmaceuticals.

The compound’s conformational flexibility allows it to adopt multiple tautomeric forms, including enamine and imine configurations, which influence its interaction with biological targets. For example, in Streptomyces, the enamine form of P6C is preferentially oxidized by Δ¹-piperideine-6-carboxylate dehydrogenase, while the imine form predominates in non-enzymatic aqueous solutions. This tautomerism has implications for drug design, as small modifications to the ring saturation or substituents can dramatically alter bioactivity.

Table 1: Key Physicochemical Properties of this compound
Property Value Source
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol
IUPAC Name (2R)-1,2,3,6-Tetrahydropyridine-2-carboxylic acid
SMILES C1C=CCN[C@H]1C(=O)O
Enzymatic Kₘ (P6C) 14 μM
Enzymatic Kₘ (NAD⁺) 115 μM

Overview of Research Applications and Theoretical Importance

P6C’s applications span three primary domains:

  • Antibiotic Biosynthesis : In Streptomyces clavuligerus, P6C is oxidized to α-aminoadipic acid, a precursor for cephamycin C. Disruption of the lat gene, which encodes lysine 6-aminotransferase, abolishes P6C production and impairs antibiotic synthesis.
  • Plant Immune Signaling : Arabidopsis mutants lacking AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) fail to convert lysine to 2,3-dehydropipecolic acid (DP), a P6C derivative essential for systemic acquired resistance. The reductase SARD4 subsequently reduces DP to pipecolic acid, amplifying defense responses against pathogens.
  • Medicinal Chemistry : Tetrahydropyridine derivatives exhibit neuroprotective, antiviral, and anticancer activities. P6C’s enamine system enables covalent interactions with enzymatic active sites, making it a candidate for irreversible inhibitors.

Theoretical studies have explored P6C’s role in prebiotic chemistry, hypothesizing that its abiotic synthesis via Strecker-type reactions could have contributed to early metabolic networks. Quantum mechanical calculations suggest that the compound’s low-energy transition states facilitate rapid interconversion between tautomers, enhancing its catalytic potential in primitive biochemical systems.

Interdisciplinary Relevance in Modern Science

P6C exemplifies the convergence of microbiology, plant biochemistry, and synthetic chemistry. In microbial engineering, overexpression of Δ¹-piperideine-6-carboxylate dehydrogenase in Streptomyces has been proposed to enhance cephamycin yields, addressing antibiotic resistance. In agriculture, modulating ALD1 activity in crops could improve disease resistance without compromising growth.

Furthermore, P6C’s synthetic versatility has inspired catalytic asymmetric methods for producing enantiopure tetrahydropyridines. A 2022 study demonstrated its use in organocatalytic [4+2] cycloadditions, yielding polycyclic alkaloids with >95% enantiomeric excess. These advances underscore P6C’s dual role as a biological intermediate and a synthetic building block, bridging the gap between natural product biosynthesis and rational drug design.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

1,2,3,6-tetrahydropyridine-6-carboxylic acid

InChI

InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h1,3,5,7H,2,4H2,(H,8,9)

InChI Key

BDVMBNMDMYJOPI-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Reduction and Cyclization

One established method for synthesizing this compound hydrochloride involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) under acidic conditions to facilitate ring cyclization and formation of the hydrochloride salt. This method requires strict temperature control and purification steps to isolate the product in its hydrochloride form, enhancing its stability and reactivity in subsequent reactions.

Parameter Details
Starting Material Unsaturated pyridine derivatives
Reducing Agent Lithium aluminum hydride (LiAlH4)
Reaction Conditions Acidic medium, controlled temperature
Product Isolated This compound hydrochloride
Purification Techniques Crystallization, acid-base extraction
Molecular Formula C6H10ClNO2
Molecular Weight 163.60 g/mol

This method is widely used for research purposes and provides the compound with confirmed purity via spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Multicomponent Domino Reactions

Recent advances in organic synthesis have introduced multicomponent domino reactions as efficient routes to tetrahydropyridine derivatives. These methods involve sequential reactions such as Knoevenagel condensation, Michael addition, Mannich reaction, and intramolecular cyclization, often performed in one pot under mild conditions.

  • Typical Procedure: Aromatic aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium acetate are refluxed in methanol for 2–12 hours.
  • Reaction Sequence:
    • Knoevenagel condensation forms α,β-unsaturated intermediates.
    • Michael addition introduces nucleophiles to the double bond.
    • Mannich reaction incorporates nitrogen.
    • Cyclization forms the tetrahydropyridine ring.

This approach yields polysubstituted tetrahydropyridines with multiple stereogenic centers, with yields ranging from moderate to excellent (33% to 90%). The reactions are stereoselective and environmentally friendly due to their atom economy and one-pot nature.

Starting Materials Reaction Conditions Yield Range (%) Notes
Aromatic aldehydes, malononitrile, esters, ammonium acetate Reflux in methanol, 2–12 h 33–90 One-pot, domino, stereoselective

This method has been demonstrated to produce 1,4,5,6-tetrahydropyridines but can be adapted for 1,2,3,6-tetrahydropyridine derivatives by modifying substrates and conditions.

Catalytic Cyclization Reactions

Catalytic methods employing transition metals and organocatalysts have been developed to synthesize tetrahydropyridine derivatives, including 1,2,3,6-tetrahydropyridines.

  • Rhodium(I)-Catalyzed Coupling: Utilizes α,β-unsaturated imines and alkynes to form highly substituted tetrahydropyridines via C–H activation, electrocyclization, and reduction steps. This method achieves high diastereoselectivity (>95%) and yields between 47-95%.

  • Phosphine-Catalyzed [4+2]-Annulation: Involves 1-azadienes and α-substituted allene ketones to form enantioselective tetrahydropyridines with yields of 46-70% and enantiomeric excess greater than 97%.

  • Palladium-Catalyzed Cyclization-Heck Reaction: Synthesizes 3-methylene-5-phenyl-1,2,3,4-tetrahydropyridine derivatives from allenamides and aryl halides at 80°C, yielding 54-88%.

These catalytic approaches offer high selectivity and functional group tolerance, making them valuable for complex tetrahydropyridine synthesis.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield (%) Notes
Reduction and Cyclization LiAlH4, acidic medium, temperature control Established, pure hydrochloride salt Not specified Requires careful purification
Multicomponent Domino Reaction Aromatic aldehydes, malononitrile, esters, ammonium acetate, methanol reflux One-pot, stereoselective, eco-friendly 33–90 Produces polysubstituted derivatives
Catalytic Cyclization Rhodium(I), phosphine catalysts, palladium, various substrates High selectivity, enantioselective 46–95 Suitable for complex derivatives
Hydrothermal Synthesis Pyridine derivatives, water, sealed reactor, high temperature High crystal quality, green method >80 Used for related dihydropyridine acids

Research Outcomes and Analytical Characterization

  • Spectroscopic Confirmation: NMR and IR spectroscopy are standard to confirm the structure and purity of synthesized this compound and its derivatives. Characteristic IR peaks include C=O stretching vibrations around 1630-1640 cm⁻¹.
  • Yields and Purity: Multicomponent and catalytic methods yield moderate to high product amounts with good stereochemical control.
  • Stability: Hydrochloride salt formation and crystallization improve compound stability, facilitating storage and handling.
  • Applications: Synthesized compounds serve as intermediates in biochemical research, particularly in lysine metabolism studies, and as potential pharmacological agents.

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydropyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,6-Tetrahydropyridine-6-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated as a lead compound in drug discovery and design, particularly for its potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1,2,3,6-tetrahydropyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, and other proteins. For example, it may inhibit cyclooxygenase-2 (COX-2) activity, leading to anti-inflammatory effects. Additionally, it can interact with estrogen receptors, influencing hormonal pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Tetrahydropyridine Carboxylic Acids

The position of the carboxylic acid group on the tetrahydropyridine ring critically influences chemical reactivity, biological activity, and solubility. Key isomers include:

Compound CAS Number Structure Key Properties Biological Relevance
1,2,3,6-THP-6-carboxylic acid Not explicitly listed Limited direct data; inferred solubility in polar solvents (based on isomer data) . Potential GABAergic activity (analogous to 3- and 4-isomers) .
Neoguvacine (3-carboxylic acid) 498-96-4 GABA uptake inhibitor; synthesized via N-Boc-protected intermediates . Used in neuroscience research to study GABA transporters .
Isoguvacine (4-carboxylic acid) 64603-90-3 High solubility in polar solvents; stable under physiological conditions . Partial agonist at GABAA receptors; tool for studying neurotransmission .
Guvacine (5-carboxylic acid) 498-96-4 Poor binder to SLC6A11 (GABA transporter); structural analog of nipecotic acid . Used to design inhibitors with improved blood-brain barrier penetration .

Key Differences :

  • Solubility : The 4-carboxylic acid isomer exhibits superior solubility in polar solvents compared to the 3- and 5-isomers, likely due to optimized hydrogen-bonding capacity .
  • Biological Activity : Neoguvacine (3-carboxylic acid) shows stronger GABA uptake inhibition than isoguvacine (4-carboxylic acid), highlighting the importance of substituent positioning .

Derivatives with Neuroactive Properties

MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
  • CAS : 23007-85-4
  • Structure : Methyl and phenyl groups at the 1- and 4-positions, respectively.
  • Activity : Metabolized to MPP<sup>+</sup>, a neurotoxin causing selective destruction of dopaminergic neurons .
Nipecotic Acid Derivatives
  • Example : Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride (CAS 70684-82-1).
  • Role : Intermediate in synthesizing GABA analogs with enhanced pharmacokinetic profiles .

Biological Activity

1,2,3,6-Tetrahydropyridine-6-carboxylic acid is a heterocyclic compound characterized by a partially saturated pyridine ring containing a carboxylic acid functional group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties . Its structural similarities to other biologically active compounds suggest potential roles in modulating neurotransmitter systems, which may have implications for treating neurological disorders. Specifically, studies have shown that it can influence synaptic transmission and protect against neurotoxicity associated with various conditions.

Enzyme Inhibition

The compound acts as an inhibitor of α-glucosidase , which is significant for managing diabetes by slowing carbohydrate absorption. This property highlights its potential application in metabolic disorders. Additionally, it has been investigated for its interactions with other enzymes and receptors, indicating a broader pharmacological profile.

Antioxidant Activity

This compound has demonstrated antioxidant activity , particularly in scavenging superoxide and peroxyl radicals. These properties contribute to its protective effects in models of ischemia-reperfusion injury, where it has been shown to improve cardiac function compared to standard treatments like verapamil .

Interaction with Receptors

Recent docking studies have suggested that this compound interacts with various biological targets, including serotonin receptors. Specifically, it has been evaluated for its agonist and antagonist activities at the serotonin 5-HT2A receptor, indicating its potential role in psychiatric disorders .

Table of Biological Activities

Biological ActivityDescriptionReferences
NeuroprotectionProtects neurons from damage and may aid in treating neurological disorders,
Enzyme InhibitionInhibits α-glucosidase; potential use in diabetes management
Antioxidant PropertiesScavenges free radicals; protects against oxidative stress in cardiac tissues
Receptor InteractionActs on serotonin receptors; implications for mood disorders ,

Case Study: Ischemia-Reperfusion Injury

In a study involving isolated hearts subjected to ischemia-reperfusion injury, treatment with this compound resulted in significant recovery of cardiac function compared to untreated controls. The compound was administered prior to ischemic events and showed enhanced nitric oxide generation and reduced superoxide production. These findings underscore its potential as a therapeutic agent in cardiac protection .

Synthesis Methods

Various synthetic pathways exist for producing this compound. These methods are crucial for enabling further research into its biological activities and applications in drug development. The compound's accessibility through synthetic routes enhances its utility in pharmacological studies .

Q & A

Basic: What synthetic routes are recommended for synthesizing 1,2,3,6-Tetrahydropyridine-6-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclization and functionalization of pyridine precursors. For example, neoguvacine (a structurally related compound) is synthesized via the dilithium salt of an N-t-butyloxy-carbonyl-protected intermediate, followed by deprotection . Reaction optimization includes:

  • Catalyst selection : Palladium or copper catalysts improve cyclization efficiency .
  • Solvent choice : Polar aprotic solvents like DMF enhance reaction rates .
  • Temperature control : Maintaining 60–80°C prevents side reactions in cyclization steps .
  • Yield monitoring : Analytical HPLC (as in ) ensures purity >95% .

Basic: Which spectroscopic/chromatographic methods are validated for characterizing purity and structural integrity?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Relative retention times (e.g., 0.6 for related tetrahydropyridine derivatives vs. 1.0 for paroxetine) help identify impurities .
  • NMR : 1H^1H-NMR in DMSO-d6 resolves key protons (e.g., δ 2.5–3.5 ppm for NH and CH2 groups) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., m/z 83.13 for the free base) .

Advanced: How does this compound interact with GABA uptake mechanisms, and what experimental models validate its activity?

Methodological Answer:
this compound (neoguvacine) acts as a GABA uptake inhibitor. Key validation steps include:

  • Radioligand assays : Measure inhibition of 3H^3H-GABA uptake in synaptosomal preparations from rat cortex .
  • Electrophysiology : Patch-clamp recordings in hippocampal neurons quantify GABA transporter (GAT-1) blockade .
  • Structural analogs : Compare activity with nipecotic acid (a known GAT inhibitor) to assess SAR .

Advanced: In neurotoxicity studies, how do researchers differentiate its effects from MPTP-induced parkinsonism?

Methodological Answer:

  • Selective toxicity assays : MPTP selectively damages dopaminergic neurons in the substantia nigra via MPP+ (its metabolite), while 1,2,3,6-Tetrahydropyridine derivatives may target GABAergic pathways .
  • Biomarker analysis : Measure tyrosine hydroxylase (TH) loss (MPTP marker) vs. GABA transporter downregulation .
  • Behavioral models : MPTP-lesioned rodents show bradykinesia, while GABA inhibition may cause hyperexcitability .

Advanced: How to resolve discrepancies in analytical data when quantifying trace impurities?

Methodological Answer:

  • Standard calibration : Use USP-grade reference standards (e.g., 1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine) to calibrate HPLC .
  • Peak integration : Apply orthogonal methods (e.g., LC-MS/MS) to distinguish co-eluting impurities .
  • Validation parameters : Ensure %RSD <15% for replicate injections and LOD/LOQ alignment with ICH guidelines .

Basic: What physicochemical properties are critical for in vitro assay design?

Methodological Answer:

  • Solubility : ≥10 mg/mL in PBS (pH 7.4) for cellular assays; adjust with DMSO if needed .
  • Stability : Store at –20°C in anhydrous conditions to prevent hydrolysis of the carboxylic acid group .
  • pKa : ~4.2 (carboxylic acid) influences ionization in physiological buffers .

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